Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a dihydropyridine core, which is a common structural motif in many pharmacologically active molecules, particularly calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is commonly employed. This involves the condensation of an aldehyde (such as 2,3-dichlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions.
Furan Ring Introduction: The furan ring is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the furan ring is coupled with a halogenated dihydropyridine intermediate.
Esterification: The final step involves esterification to introduce the dipropan-2-yl ester groups, typically using an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the dihydropyridine core. Halogenated reagents and strong nucleophiles are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is studied for its potential as a calcium channel blocker. This makes it a candidate for investigating cardiovascular diseases and related conditions.
Medicine
Medically, compounds with similar structures are used in the treatment of hypertension and angina. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the furan ring and the specific dichlorophenyl substitution. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H27Cl2NO5 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27Cl2NO5/c1-12(2)31-24(29)20-14(5)28-15(6)21(25(30)32-13(3)4)22(20)19-11-10-18(33-19)16-8-7-9-17(26)23(16)27/h7-13,22,28H,1-6H3 |
InChI Key |
KDKSSCRKWYXEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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